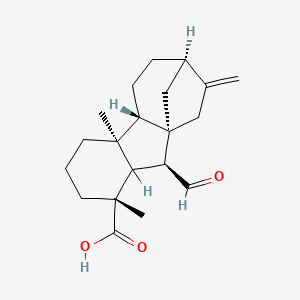
10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,4R,8S,9S,12R)-2-Formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid is a C20-gibberellin.
Dtxsid00941166 is a natural product found in Pisum sativum with data available.
Scientific Research Applications
Microbiological Production and Structural Analyses
Microbiological Analogues Production : A study by Bateson and Cross (1974) explored the microbiological production of fluorogibberellic acid and fluorogibberellin using derivatives of gibbane, which includes compounds structurally similar to 10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid (Bateson & Cross, 1974).
Structural Analysis of Carboxylic Acid Dimers : Research by Gliński et al. (2008) focused on the hydrogen-bonded dimeric structures of methyl-substituted benzoic acids, providing insights into the conformation and bonding patterns that could be relevant for similar compounds like 10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid (Gliński et al., 2008).
Molecular Interaction Studies : A study by Yamada et al. (2010) on the dimerization of carboxylic acid derivatives provides insights into molecular interactions, which can be pertinent for understanding the behavior of 10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid in various contexts (Yamada et al., 2010).
Chemical Synthesis and Modification
Synthesis of Acyl Chlorides : Villeneuve and Chan (1997) described a method for converting carboxylic acids to acyl chlorides, which could be applied to the synthesis of derivatives from 10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid (Villeneuve & Chan, 1997).
Modification of Amino Acids : The work of Grubb and Callery (1989) on the derivatization of amino acids with dimethylformamide dimethyl acetal, involving formylation and esterification, could potentially be applied to the modification of 10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid (Grubb & Callery, 1989).
Theoretical and Computational Studies
Theoretical Modeling of Carboxylic Acid Dimers : Florio et al. (2003) conducted theoretical modeling of the infrared spectrum of carboxylic acid dimers, which can be useful for understanding the vibrational properties of compounds like 10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid (Florio et al., 2003).
Structural Investigations of Carboxyl Groups : Pauling and Brockway (1934) investigated the structure of the carboxyl group in formic acid, which can provide foundational knowledge relevant to the structure and bonding in 10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid (Pauling & Brockway, 1934).
properties
Product Name |
10-Formyl-1,4a-dimethyl-8-methylidenegibbane-1-carboxylic acid |
|---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1R,2S,4R,8S,9S,12R)-2-formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-12-9-20-10-13(12)5-6-15(20)18(2)7-4-8-19(3,17(22)23)16(18)14(20)11-21/h11,13-16H,1,4-10H2,2-3H3,(H,22,23)/t13-,14+,15+,16?,18+,19-,20-/m1/s1 |
InChI Key |
ZCTUNYRXJKLWPY-YBNSQJHGSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@](C1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C=O)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1C(C34C2CCC(C3)C(=C)C4)C=O)(C)C(=O)O |
synonyms |
gibberellin A12 aldehyde gibberellin-A-12-aldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



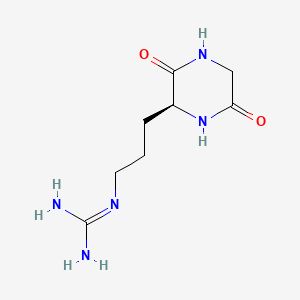
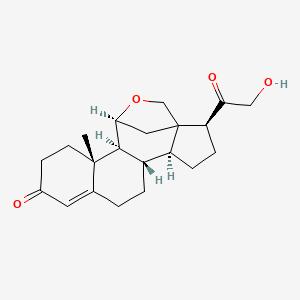
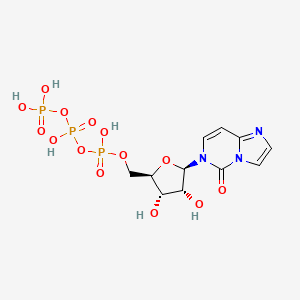
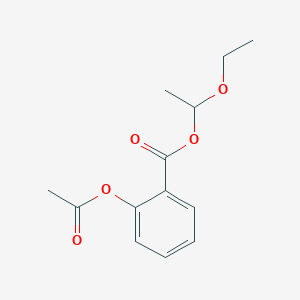

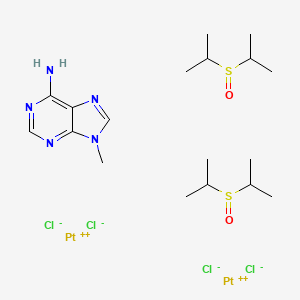

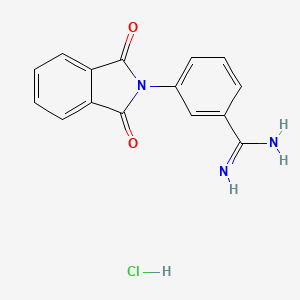
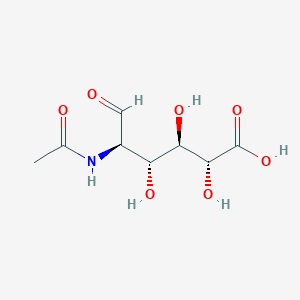

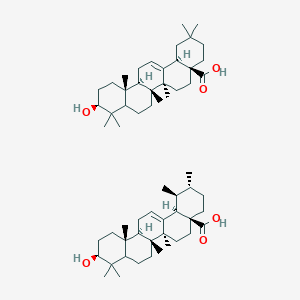
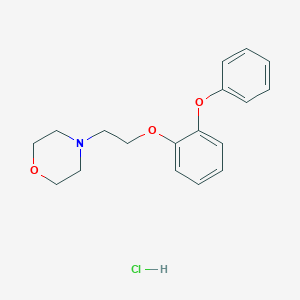
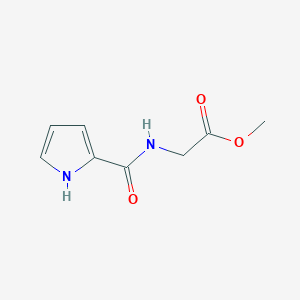
![2-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B1205636.png)